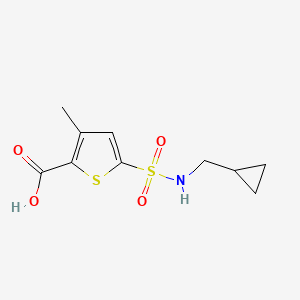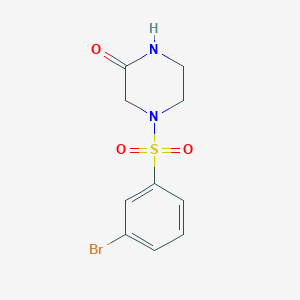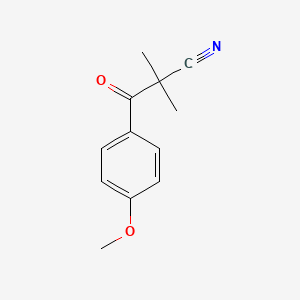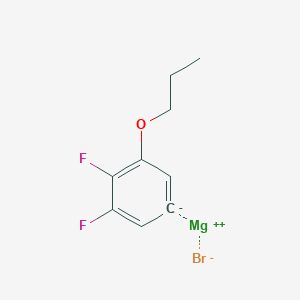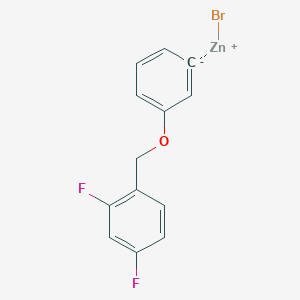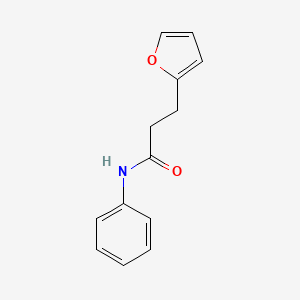![molecular formula C7H11NO B14896174 (3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents facilitate the formation of the oxazole ring under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been employed in the synthesis of oxazole derivatives due to their high stability and ease of separation from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro-oxazole derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted oxazoles, dihydro-oxazoles, and other functionalized derivatives.
Scientific Research Applications
(3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, leading to modulation of biological pathways. This compound may inhibit or activate specific enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Oxazole: A simpler structure with a five-membered ring containing one oxygen and one nitrogen atom.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness: (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is unique due to its fused cyclopentane ring, which imparts distinct chemical and biological properties compared to other oxazole derivatives. This structural feature enhances its stability and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(3aS,6aS)-2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole |
InChI |
InChI=1S/C7H11NO/c1-5-8-6-3-2-4-7(6)9-5/h6-7H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI Key |
OSQNAOSXUOTTBO-BQBZGAKWSA-N |
Isomeric SMILES |
CC1=N[C@H]2CCC[C@@H]2O1 |
Canonical SMILES |
CC1=NC2CCCC2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


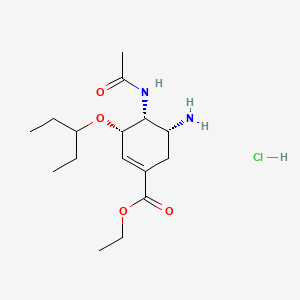
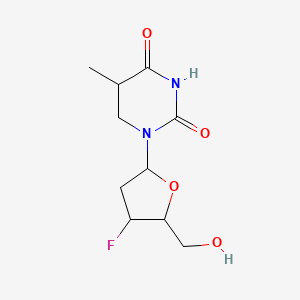
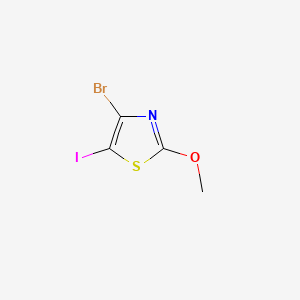

![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
